molecular formula C20H16N2O7 B11133548 (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

Cat. No.: B11133548
M. Wt: 396.3 g/mol
InChI Key: OGNGCBLOJZRQOI-UHFFFAOYSA-N
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Description

The compound (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including furan, hydroxy, methoxy, oxazole, and pyrrolidine-dione, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the Pyrrolidine-2,3-dione Core: This step can be achieved through a cyclization reaction involving appropriate dione precursors under acidic or basic conditions.

    Introduction of the Furan and Oxazole Groups: These groups can be introduced via condensation reactions with furan-2-carbaldehyde and 5-methyl-1,2-oxazole-3-carboxylic acid, respectively.

    Functionalization with Hydroxy and Methoxy Groups: The hydroxy and methoxy groups can be added through electrophilic aromatic substitution reactions using suitable reagents like methanol and hydroxylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,3-dione core, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Alcohols

    Substitution Products: Halogenated or nucleophile-substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

The compound’s structural features suggest potential biological activity. It could be investigated for its interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound may serve as a lead compound for drug development. Its unique structure could be optimized for therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, modulating their activity. The furan and oxazole groups could play a role in binding to these targets, while the hydroxy and methoxy groups might influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both hydroxy and methoxy groups in (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione makes it unique compared to its analogs. These groups can significantly influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H16N2O7

Molecular Weight

396.3 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one

InChI

InChI=1S/C20H16N2O7/c1-10-8-15(21-29-10)22-17(11-5-6-12(23)14(9-11)27-2)16(19(25)20(22)26)18(24)13-4-3-7-28-13/h3-9,17,23,25H,1-2H3

InChI Key

OGNGCBLOJZRQOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

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